molecular formula C17H11FO3 B5723282 3-(4-Fluorobenzoyl)-7-methylchromen-4-one

3-(4-Fluorobenzoyl)-7-methylchromen-4-one

Cat. No.: B5723282
M. Wt: 282.26 g/mol
InChI Key: SBJSFAHAQIXROH-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-7-methylchromen-4-one is a chemical compound that belongs to the class of organic compounds known as flavones. Flavones are a type of flavonoid, which are naturally occurring compounds found in various plants. This particular compound is characterized by the presence of a fluorobenzoyl group attached to the chromenone structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzoyl)-7-methylchromen-4-one typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with a chromenone derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Another method involves the use of 4-fluorobenzoyl chloride and 7-methylchromen-4-one in the presence of a base such as pyridine. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzoyl)-7-methylchromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorobenzoyl)-7-methylchromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)-7-methylchromen-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the modulation of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorobenzoyl)-7-methylchromen-4-one is unique due to its specific structure, which combines a fluorobenzoyl group with a chromenone backbone. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(4-fluorobenzoyl)-7-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO3/c1-10-2-7-13-15(8-10)21-9-14(17(13)20)16(19)11-3-5-12(18)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJSFAHAQIXROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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